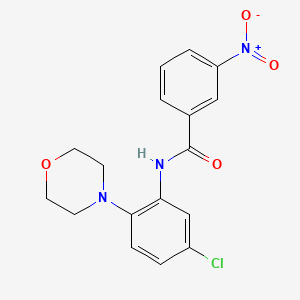
N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide” is a chemical compound with the molecular formula C17H16ClN3O4 and a molecular weight of 361.78 . It is used for research purposes and is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide” can be represented by the SMILES string: C1COCCN1C2=C (C=C (C=C2)Cl)NC (=O)C3=CC (=CC=C3) [N+] (=O) [O-] .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Gefitinib : A study described the synthesis of Gefitinib, a drug used in the treatment of certain types of cancer, which involves a series of chemical reactions starting from compounds including morpholine derivatives similar to N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide (Bo Jin, Guohua Chen, Aifeng Zou, T. Shi, Jinshan Ren, 2005).
Nitrobenzenesulfochlorination : Another research explored the reaction products of β-aminopropioamidoximes nitrobenzenesulfochlorination, showcasing the chemical versatility and reactivity of nitrobenzene derivatives in producing compounds with potential antidiabetic activity (L. Kayukova, A. Vologzhanina, P. Dorovatovskii, G. Baitursynova, E. Yergaliyeva, A. Kurmangaliyeva, Z. Shulgau, S. Adekenov, Z. Shaimerdenova, Kydymolla Akatan, 2022).
Pharmaceutical Research
- Antimicrobial Activity : Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate in antibiotic drug synthesis, has shown that these derivatives exhibit significant antimicrobial activity. This highlights the potential of N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide related compounds in the development of new antibiotics (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, S. Madhusudhana, Poojary Sreenivasa Murthy, M. NagalakshmiDevamma, P. V. Chalapathi, C. Naga Raju, 2017).
Material Science
- Polymer Synthesis : A study on the synthesis of ordered polyamides by direct polycondensation involving nitroarene derivatives shows the application of these compounds in creating new polymeric materials with potentially unique properties (M. Ueda, H. Sugiyama, 1994).
Propriétés
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-13-4-5-16(20-6-8-25-9-7-20)15(11-13)19-17(22)12-2-1-3-14(10-12)21(23)24/h1-5,10-11H,6-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOOUDVWNNZRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2707910.png)
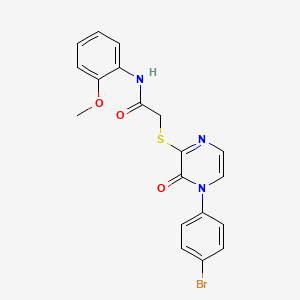
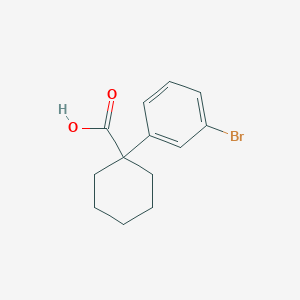
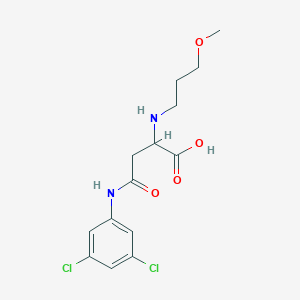
![N-(1-cyanocyclobutyl)-N-methyl-1-[2-methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2707916.png)
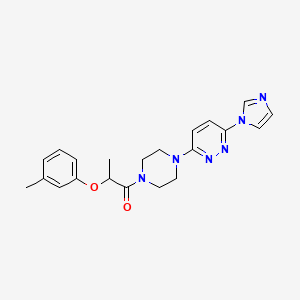
methanol](/img/structure/B2707921.png)
![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime](/img/structure/B2707923.png)
![Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate](/img/structure/B2707926.png)
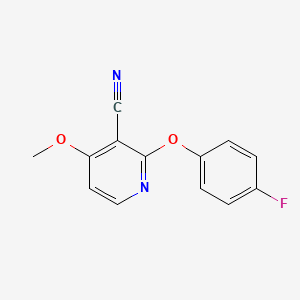
![Tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2707928.png)
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2707929.png)
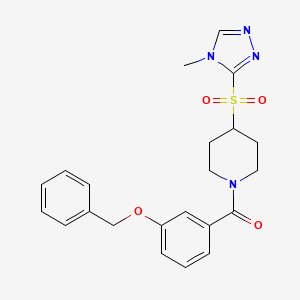
![Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B2707933.png)